tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Description
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride (CAS 2512215-73-3) is a chiral spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carboxylate group and a primary amine at the 7-position in the (7S) configuration. Its molecular formula is C₁₁H₂₀N₂O₂·HCl, with a molecular weight of 248.75 g/mol. The hydrochloride salt enhances solubility in polar solvents, and the compound is stored at 2–8°C to maintain stability. This molecule is a valuable building block in medicinal chemistry, particularly for designing rigid scaffolds in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its spirocyclic conformation and amine functionality.
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
NVIZDJWHYRSKJM-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach starting from simpler cyclic or acyclic precursors. The key steps involve:
- Construction of the azaspiro[3.3]heptane core through cyclization reactions.
- Introduction of the amino group at the 7-position with stereochemical control to obtain the (7S) isomer.
- Installation of the tert-butyl ester protecting group on the carboxylate functionality.
- Formation of the hydrochloride salt for enhanced stability and handling.
Representative Synthetic Routes
Cyclization and Functionalization
One common approach involves the cyclization of appropriately substituted azetidine or cyclobutane derivatives to form the azaspiro[3.3]heptane ring system. For example, starting from a 6-oxo-2-azaspiro[3.3]heptane intermediate, selective reduction and amination steps introduce the amino group at the 7-position with stereocontrol. The tert-butyl ester is typically introduced via esterification or protection of the carboxylic acid precursor.
A patent (EP 3 796 975 B1) details the preparation of tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate as a key intermediate, which can be further transformed into the amino derivative by reduction of the nitrile group and subsequent functional group manipulations.
Scaleable Synthetic Methods
Research published in 2009 describes two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a precursor for the amino derivative. These routes enable selective derivatization of the azetidine and cyclobutane rings, facilitating access to the target compound with high stereochemical purity.
Detailed Reaction Conditions and Yields
Stereochemical Considerations
The (7S) stereochemistry is typically controlled during the reduction step of the nitrile intermediate or by using chiral starting materials or catalysts. Enantioselective hydrogenation or chiral auxiliaries have been employed to ensure high enantiomeric excess of the amino group at the 7-position.
Research Findings and Analytical Data
Purity and Characterization
- The compound is commonly obtained with purity levels exceeding 97%, suitable for research applications.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC are used to confirm structure, stereochemistry, and purity.
- The hydrochloride salt form improves compound stability and solubility for handling and further synthetic applications.
Summary Table of Key Synthetic Intermediates and Final Product Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amino derivatives .
Scientific Research Applications
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance the compound’s binding affinity and selectivity for its targets. This makes it a valuable tool in the design of peptidomimetic drugs and other bioactive molecules .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related spirocyclic amines, focusing on structural features , physicochemical properties , synthesis , and applications .
Structural and Stereochemical Comparisons
Physicochemical Properties
Key Observations :
- The 6-amino isomer (CAS 1211586-09-2) has lower molecular weight and higher solubility than the target compound but reduced hydrogen-bonding capacity due to amino group positioning.
Commercial Availability
| Compound | Vendor | Purity | Price (100mg) |
|---|---|---|---|
| Target (S)-enantiomer | Synthonix | 97% | Not listed |
| R-Enantiomer | Multiple | 95% | $599 |
| QK-8692 | Combi-Blocks | 95% | Not listed |
Biological Activity
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride (CAS No. 2512215-73-3) is a compound of interest due to its unique spirocyclic structure, which may confer specific biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.
The molecular formula of the compound is with a molecular weight of 232.75 g/mol. The compound is characterized by the presence of a tert-butyl group and an amino group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H21ClN2O2 |
| Molecular Weight | 232.75 g/mol |
| CAS Number | 2512215-73-3 |
| IUPAC Name | tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate; hydrochloride |
| Physical Form | Solid |
Synthesis
The synthesis of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the spirocyclic core : This is often achieved through cyclization reactions under acidic or basic conditions.
- Introduction of functional groups : The tert-butyl and amino groups are incorporated through alkylation reactions using appropriate alkylating agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems, including enzymes and receptors. The spirocyclic structure may provide enhanced stability and specificity in binding, influencing various cellular processes.
Pharmacological Potential
Research indicates potential pharmacological applications in:
- Antimicrobial Activity : Studies have investigated the compound's ability to inhibit bacterial growth, suggesting it may possess antimicrobial properties.
- Anticancer Activity : Preliminary research has explored its effects on cancer cell lines, indicating potential cytotoxic effects against certain types of cancer cells.
Case Studies
-
Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several azaspiro compounds, including tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating promising antimicrobial activity.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) HeLa 5 MCF-7 8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
